![molecular formula C14H11N3O2 B14561025 2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 62003-16-1](/img/structure/B14561025.png)
2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of naphthalen-1-ylmethylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of naphthalen-1-ylmethylamine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like D-amino acid oxidase.
Medicine: Explored for its potential therapeutic applications, including as a pharmacoenhancer to improve the bioavailability of certain drugs.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of D-amino acids. This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which is used in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Another triazine derivative with similar structural features but different functional groups.
2-[(2-Hydroxy-naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione: A compound with a hydroxyl group on the naphthalene moiety, leading to different chemical properties.
Uniqueness
2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific combination of the naphthalene moiety and the triazine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62003-16-1 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C14H11N3O2/c18-13-8-15-17(14(19)16-13)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,16,18,19) |
InChI Key |
PIIOPTAOTTTZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)NC(=O)C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl-](/img/structure/B14560948.png)
![Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate](/img/structure/B14560950.png)
![Methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]-](/img/structure/B14560951.png)
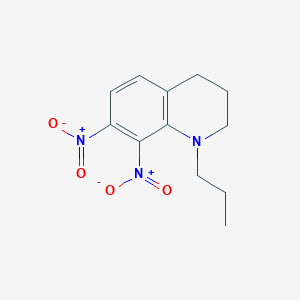
![Benzo[f]pyrimido[5,4-h]quinazoline](/img/structure/B14560962.png)
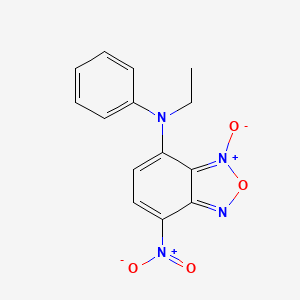
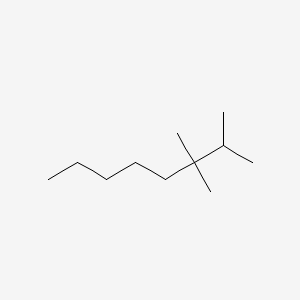
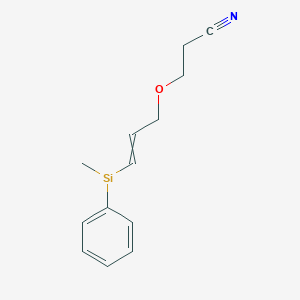
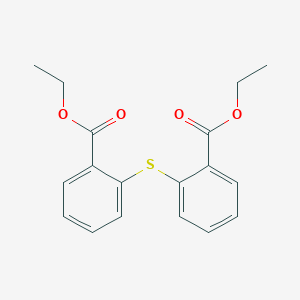

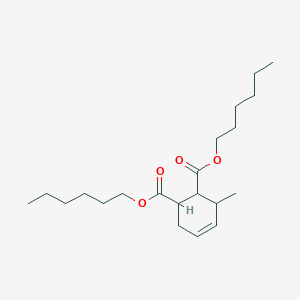
![2-{1-[4-(Dimethylamino)butan-2-yl]-1H-inden-3-yl}ethan-1-ol](/img/structure/B14561023.png)
![1,3,6,7,8-Pentamethyl-1,3,6,9-tetraazaspiro[4.5]decane-2,4,10-trione](/img/structure/B14561037.png)

